molecular formula C29H53NO5 B129250 (R,R,R,R)-Orlistat CAS No. 104872-27-7

(R,R,R,R)-Orlistat

Katalognummer: B129250
CAS-Nummer: 104872-27-7
Molekulargewicht: 495.7 g/mol
InChI-Schlüssel: AHLBNYSZXLDEJQ-FPCALVHFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R,R,R,R)-Orlistat is a potent and selective inhibitor of gastrointestinal lipases, primarily used in the treatment of obesity. It works by inhibiting the absorption of dietary fats in the intestines, thereby reducing caloric intake and promoting weight loss. This compound is derived from lipstatin, a natural product of the bacterium Streptomyces toxytricini .

Wirkmechanismus

Target of Action

The primary target of (R,R,R,R)-Orlistat is pancreatic lipase, an enzyme that breaks down triglycerides in the intestine. By inhibiting this enzyme, Orlistat prevents the hydrolysis of triglycerides, thereby reducing the absorption of dietary fat .

Pharmacokinetics

This compound is minimally absorbed in the blood, and its systemic exposure is insignificant. It primarily acts locally in the gut. After administration, it is extensively distributed in the gastrointestinal tract. The majority of the drug is excreted unchanged in feces. It has a low potential for drug interactions that are mediated by systemic absorption .

Result of Action

The inhibition of fat absorption leads to a reduction in caloric intake, which can help in weight management. It can also help improve control of blood sugar in people with type 2 diabetes. Because it blocks the absorption of fats, it can also block the absorption of fat-soluble vitamins (a, d, e, k), so supplementation may be needed .

Action Environment

Environmental factors such as diet can influence the efficacy of this compound. A diet high in fat can lead to an increase in side effects, as more undigested fat is passed through the digestive system. Therefore, when taking Orlistat, it’s recommended to maintain a nutritionally balanced, low-fat diet for optimal efficacy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (R,R,R,R)-Orlistat involves several key steps:

    Hydrogenation: The starting material, tetrahydrolipstatin, is hydrogenated to produce this compound.

    Esterification: The intermediate product undergoes esterification to form the final compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation and esterification processes under controlled conditions to ensure high yield and purity. The reaction conditions include the use of specific catalysts and solvents to facilitate the reactions efficiently .

Analyse Chemischer Reaktionen

Types of Reactions: (R,R,R,R)-Orlistat undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bonds in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

Common Reagents and Conditions:

    Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

(R,R,R,R)-Orlistat has a wide range of scientific research applications:

Vergleich Mit ähnlichen Verbindungen

    Tetrahydrolipstatin: The parent compound from which (R,R,R,R)-Orlistat is derived.

    Lipstatin: A natural product with similar lipase inhibitory activity.

Comparison:

Biologische Aktivität

(R,R,R,R)-Orlistat, commonly known as orlistat, is a pharmaceutical compound primarily used for weight management and obesity treatment. It functions as a lipase inhibitor, reducing the absorption of dietary fats in the intestines. This article explores its biological activity, efficacy, safety profile, and relevant case studies, supported by data tables and research findings.

Orlistat inhibits gastrointestinal lipases, enzymes responsible for breaking down triglycerides into absorbable free fatty acids. By blocking these enzymes, orlistat reduces the absorption of approximately 30% of dietary fats, leading to decreased caloric intake and promoting weight loss. This mechanism is critical in managing obesity and associated metabolic disorders.

Efficacy in Weight Loss

Clinical studies have demonstrated that orlistat can lead to significant weight loss when combined with lifestyle modifications. The following table summarizes key findings from various studies regarding weight loss outcomes:

Study ReferenceDurationAverage Weight Loss (kg)% of Participants Losing >5% Body Weight
XENDOS Study 4 years3.621%
Real-World Study 7 months3.327.4%
Rapid Review 2 years3-4Not specified

Safety Profile and Adverse Effects

While orlistat is generally well-tolerated, it is associated with several gastrointestinal side effects due to unabsorbed fats in the intestines. Common adverse effects include:

  • Flatulence
  • Oily stools
  • Abdominal pain

A comprehensive analysis revealed that participants treated with orlistat experienced more severe adverse events compared to placebo groups, with underreporting of side effects noted in clinical trials . The incidence of acute liver injury has also been a concern; a study involving over 94,000 patients indicated an increased incidence of liver injury during the initial treatment phase but not during prolonged use .

Case Study: Efficacy in Diabetes Prevention

The XENDOS study highlighted that orlistat not only aids in weight loss but also significantly reduces the risk of developing type-2 diabetes among obese individuals. Over four years, the incidence of diabetes was reduced by 37.3% compared to placebo . This finding underscores the compound's potential beyond weight management.

Case Study: Modified-Release Formulation

A recent study evaluated a novel modified-release formulation combining orlistat with acarbose. Results indicated a delayed absorption profile with lower plasma concentrations compared to conventional orlistat, suggesting improved gastrointestinal tolerability while maintaining efficacy . This formulation could represent a promising approach for enhancing patient compliance and minimizing side effects.

Eigenschaften

IUPAC Name

[(2R)-1-[(2R,3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLBNYSZXLDEJQ-FPCALVHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@H](C[C@@H]1[C@H](C(=O)O1)CCCCCC)OC(=O)[C@@H](CC(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H53NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.